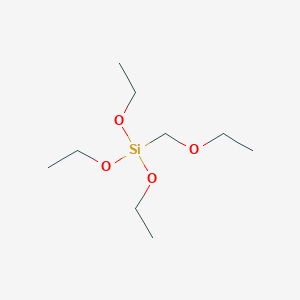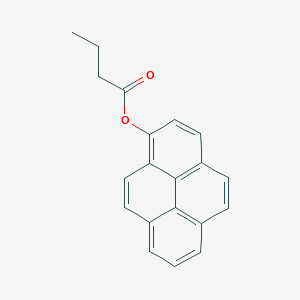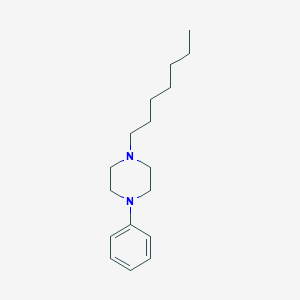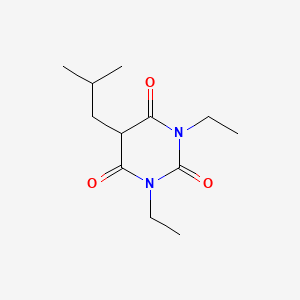
Triethoxy(ethoxymethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethoxy(ethoxymethyl)silane is an organosilicon compound with the molecular formula C₇H₁₈O₄Si. It is a colorless liquid that is primarily used in various chemical reactions and industrial applications. This compound is known for its ability to form strong bonds with silica surfaces, making it valuable in the field of material science and surface chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethoxy(ethoxymethyl)silane can be synthesized through several methods. One common approach involves the reaction of ethoxymethylsilane with ethanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-purity silane precursors. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Triethoxy(ethoxymethyl)silane undergoes various chemical reactions, including:
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, often catalyzed by precious metals such as platinum.
Hydrolysis: Like many silyl ethers, this compound is susceptible to hydrolysis, forming silanols and ethanol.
Common Reagents and Conditions
Catalysts: Precious metals (e.g., platinum, rhodium), cobalt(II) chloride, and copper are commonly used catalysts in reactions involving this compound
Solvents: Organic solvents such as ethanol and toluene are often used in these reactions.
Major Products
Silanols: Formed through hydrolysis.
Chiral Alcohols: Produced via hydrosilylation reactions.
Scientific Research Applications
Triethoxy(ethoxymethyl)silane has a wide range of applications in scientific research:
Material Science: Used to modify silica surfaces, enhancing their properties for various applications.
Polymer Chemistry: Acts as a coupling agent to improve the adhesion between inorganic surfaces and organic polymers.
Catalysis: Employed in the synthesis of catalysts with high selectivity and stability.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical coatings.
Mechanism of Action
The mechanism of action of triethoxy(ethoxymethyl)silane involves its ability to form strong covalent bonds with silica surfaces. This is achieved through the hydrolysis of the ethoxy groups, forming silanols that can react with hydroxyl groups on the silica surface. This interaction enhances the adhesion and stability of the modified surfaces .
Comparison with Similar Compounds
Similar Compounds
Triethoxysilane: Similar in structure but lacks the ethoxymethyl group.
Methyltriethoxysilane: Contains a methyl group instead of an ethoxymethyl group.
Uniqueness
Triethoxy(ethoxymethyl)silane is unique due to its ethoxymethyl group, which provides additional reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring strong adhesion and stability .
Properties
CAS No. |
117952-49-5 |
|---|---|
Molecular Formula |
C9H22O4Si |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
triethoxy(ethoxymethyl)silane |
InChI |
InChI=1S/C9H22O4Si/c1-5-10-9-14(11-6-2,12-7-3)13-8-4/h5-9H2,1-4H3 |
InChI Key |
SSJKCXJGZQPERR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC[Si](OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane](/img/structure/B14302867.png)
![2-[(4-Nitrophenyl)methylidene]-3-oxo-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B14302874.png)




![6,6'-([1,1'-Biphenyl]-4,4'-diyl)bis(3,4-dihydro-2H-1-benzopyran)](/img/structure/B14302884.png)
![1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B14302900.png)
![5,5,9,9-Tetramethyl-2-phenoxy-3-sulfanylidene-2-azaspiro[3.5]nonan-1-one](/img/structure/B14302902.png)


![1-[2-(Dodecyloxy)-2-oxoethyl]-3-(methylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14302929.png)
![1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl-](/img/structure/B14302931.png)
![6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine](/img/structure/B14302940.png)
